7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

Cancer Biology CytotoxicityProfiling CellLineSelectivity

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (CAS 162012-72-8) is a disubstituted quinazolin-4(3H)-one derivative characterized by a hydroxy group at position 7 and a methoxy group at position 6 on the quinazolinone core. It is a known natural product isolated from the marine bacterium Streptomyces sp.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 162012-72-8
Cat. No. B032289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
CAS162012-72-8
Synonyms7-Hydroxy-6-methoxy-4(3H)-quinazolinone; 
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N=CN2)O
InChIInChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13)
InChIKeyZHLRYPLSYOYNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (CAS 162012-72-8): Core Chemical Identity and Sourcing Baseline


7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (CAS 162012-72-8) is a disubstituted quinazolin-4(3H)-one derivative characterized by a hydroxy group at position 7 and a methoxy group at position 6 on the quinazolinone core [1]. It is a known natural product isolated from the marine bacterium Streptomyces sp. CNQ-617 [2] and is recognized as a crucial synthetic intermediate in the production of the tyrosine kinase inhibitor gefitinib [3]. Its molecular formula is C9H8N2O3, with a molecular weight of 192.17 g/mol, and it typically presents as a solid with a melting point above 320°C . Commercially, it is commonly available at purities of 95% or greater .

Why 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Cannot Be Casually Substituted with In-Class Analogs


The specific positioning of the 7-hydroxy and 6-methoxy substituents on the quinazolinone core directly dictates this compound's unique biological selectivity profile and its role as a dedicated synthetic intermediate, precluding simple interchange with other quinazolinone analogs. As demonstrated in a direct head-to-head study, 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one exhibits a distinct, cancer-cell-line-specific cytotoxic profile that its closest natural analogs, including the co-isolated actinoquinazolinone, do not share [1]. Furthermore, its specific substitution pattern is the required precursor for the regioselective etherification step in the synthesis of gefitinib, making it a non-negotiable starting material for this approved drug and related candidate molecules [2]. Replacing it with a regioisomer, such as 6-hydroxy-7-methoxyquinazolin-4-one, would lead to a different final product and a divergent biological profile.

Quantitative Differential Evidence for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one


Selective Suppression of Colorectal Cancer Cell Viability Over Lung and Gastric Lines

In a direct comparative MTT assay against three cancer cell lines, 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (compound 2) at 100 µM did not affect the viability of A549 (lung) or AGS (gastric) cells, but suppressed the viability of Caco-2 (colorectal) cells. In stark contrast, the co-isolated analog actinoquinazolinone (compound 1) at the same concentration significantly decreased the viability of all three cell lines (A549, AGS, and Caco-2) [1]. This demonstrates a distinct selectivity window for the target compound against the colorectal cancer line.

Cancer Biology CytotoxicityProfiling CellLineSelectivity

Defined Synthetic Intermediacy for the FDA-Approved Tyrosine Kinase Inhibitor Gefitinib

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a documented and direct precursor in the synthesis of gefitinib, an FDA-approved therapy for non-small cell lung cancer [1]. The patented synthetic route involves a regioselective alkylation of this specific intermediate's 6-hydroxy group with 4-(3-bromopropyl)morpholine, to yield the key intermediate 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4-one, before further conversion to gefitinib [1]. Structural analogs like 7-hydroxyquinazolin-4-one or 6-methoxyquinazolin-4-one lack the required orthogonal functionality for this sequence, making this compound an irreplaceable building block for gefitinib and its derivatives.

Medicinal Chemistry Process Chemistry Targeted Therapy

Intermediate Lipophilicity (LogP 0.64) for Balanced Solubility and Permeability

The predicted partition coefficient (LogP) for 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is 0.6373, which positions it between the less lipophilic 7-hydroxyquinazolin-4-one (LogP 0.6287) and the more lipophilic 6-methoxyquinazolin-4-one (LogP 0.9317) . This intermediate LogP value suggests a balanced profile, offering better aqueous solubility than the dimethoxy analog while maintaining adequate permeability compared to the dihydroxy analog. This physicochemical midpoint makes it a more versatile synthetic intermediate for medicinal chemistry optimization.

Physicochemical Profiling Druglikeness ADME Prediction

Consistency of Commercial Supply with High Purity and Defined Storage

The compound is widely offered by reputable vendors such as BOC Sciences and AKSci at a minimum purity of 95% . It is stored long-term in a cool, dry environment, and its solid physical form at 20°C with a melting point >320°C ensures chemical stability during shipping and storage . This contrasts with more labile or lower-purity quinazolinone analogs that may require stringent cold-chain logistics or introduce uncharacterized impurities into sensitive assays.

Quality Control Chemical Procurement Reproducibility

Precision Application Scenarios for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Based on Differentiated Evidence


Colorectal Cancer Cell Line Selectivity Studies Requiring an Inactive Control

This compound can serve as a selective suppressor of Caco-2 cell viability while preserving A549 and AGS cells at 100 µM, as demonstrated in head-to-head MTT assays [1]. This contrasts with actinoquinazolinone, which suppresses all three. It is therefore an ideal tool for investigating colorectal cancer-specific pathways or as a negative control for lung and gastric cancer studies when using a quinazolinone chemical probe.

Process Development and Impurity Synthesis for Gefitinib Manufacturing

As a mandatory, patented intermediate in the synthesis of gefitinib [1], this compound is essential for scale-up process research, manufacturing of reference standards, or synthesis of related process impurities. No other regioisomer or mono-substituted analog can substitute in this role.

Medicinal Chemistry Scaffold with High Thermal and Storage Stability

With a melting point >320°C and recommended storage in dry, ambient conditions [1], this building block is preferable for medicinal chemistry labs conducting large-scale parallel synthesis or long-term library storage, where simpler quinazolinone analogs may degrade or deliquesce under the same conditions.

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